
Niclosamide-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niclosamide-13C6 is a stable isotope-labeled compound of Niclosamide, an orally bioavailable chlorinated salicylanilide. It is primarily used as an anthelmintic agent to treat tapeworm infections. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, including pharmacokinetic studies and metabolic profiling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Niclosamide-13C6 involves the incorporation of carbon-13 isotopes into the Niclosamide molecule. The general synthetic route includes the chlorination of salicylic acid, followed by nitration and amide formation. The reaction conditions typically involve the use of chlorinating agents, nitrating agents, and amide coupling reagents under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped with reactors and purification systems .
化学反応の分析
Types of Reactions
Niclosamide-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed
Major Products
The major products formed from these reactions include chlorinated quinones, amino derivatives, and substituted phenyl compounds .
科学的研究の応用
Niclosamide-13C6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Employed in studying cellular processes and metabolic pathways.
Medicine: Investigated for its potential antineoplastic activity and as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes .
作用機序
Niclosamide-13C6 exerts its effects by inhibiting oxidative phosphorylation and ATP synthesis in cells. It uncouples the electron transport chain from ATP synthase, leading to a decrease in cellular energy production. This mechanism is particularly effective against parasitic worms, as it disrupts their energy metabolism. The compound also inhibits various signaling pathways, including STAT3, mTORC1, and Wnt/β-catenin, contributing to its potential antineoplastic activity .
類似化合物との比較
Similar Compounds
Niclosamide: The parent compound, used primarily as an anthelmintic agent.
Salicylanilides: A class of compounds with similar structures and biological activities.
Chlorinated Phenols: Compounds with similar chemical properties and reactivity
Uniqueness
Niclosamide-13C6 is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The carbon-13 isotopes allow for precise tracking and quantification in metabolic studies, providing insights into the compound’s pharmacokinetics and dynamics that are not possible with the unlabeled version .
特性
分子式 |
C13H8Cl2N2O4 |
|---|---|
分子量 |
333.07 g/mol |
IUPAC名 |
5-chloro-N-(2-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)/i2+1,3+1,6+1,8+1,10+1,11+1 |
InChIキー |
RJMUSRYZPJIFPJ-WWNCZKIWSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)[N+](=O)[O-])Cl)O |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


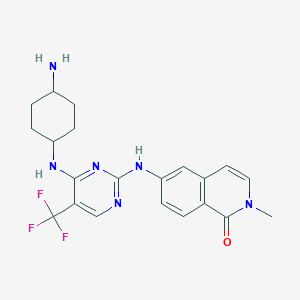
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)




![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)

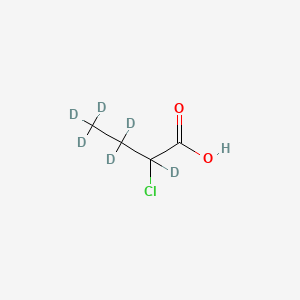
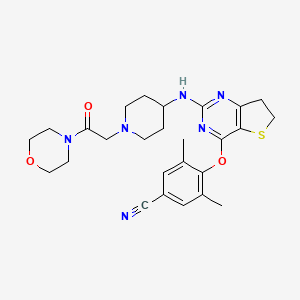
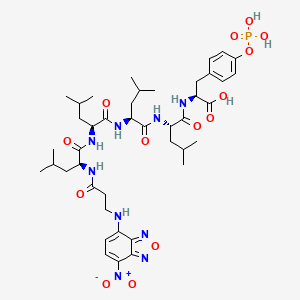
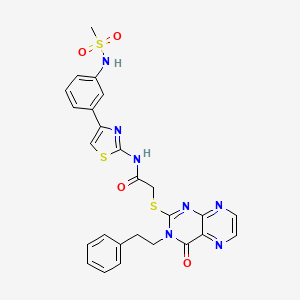
![4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)
